molecular formula C24H15ClF2N4O B12027589 2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12027589
M. Wt: 448.8 g/mol
InChI Key: VWQIASPGQISLOM-UHFFFAOYSA-N
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Description

2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes chloro and fluorophenyl groups attached to a chromeno-triazolo-pyrimidine core

Preparation Methods

The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of complex catalysts, making it an efficient and cost-effective synthetic route.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with suitable reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines with different substituents. For example:

These compounds share a similar core structure but differ in the substituents attached to the triazolopyrimidine ring. The uniqueness of this compound lies in its specific combination of chloro and fluorophenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H15ClF2N4O

Molecular Weight

448.8 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-(4-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H15ClF2N4O/c25-14-7-10-19-17(11-14)21-20(23(32-19)13-5-8-15(26)9-6-13)22(16-3-1-2-4-18(16)27)31-24(30-21)28-12-29-31/h1-12,22-23H,(H,28,29,30)

InChI Key

VWQIASPGQISLOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F)NC6=NC=NN26)F

Origin of Product

United States

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